molecular formula C14H21NOSi B8034230 1-(tert-butyldimethylsilyl)-1H-indol-5-ol

1-(tert-butyldimethylsilyl)-1H-indol-5-ol

Cat. No.: B8034230
M. Wt: 247.41 g/mol
InChI Key: GGYCXABNKBPFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyldimethylsilyl)-1H-indol-5-ol is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an indole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyldimethylsilyl)-1H-indol-5-ol typically involves the protection of the hydroxyl group on the indole ring using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are mild, typically at room temperature, and result in high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyldimethylsilyl)-1H-indol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh

    Substitution: TBAF in THF, acetic acid/water mixture

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-5-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives .

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-1H-indol-5-ol has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active indole derivatives.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those involving indole-based structures.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(tert-butyldimethylsilyl)-1H-indol-5-ol primarily involves the protection of hydroxyl groups to prevent unwanted reactions during synthetic processes. The TBDMS group is stable under basic conditions but can be selectively removed under acidic conditions or by fluoride ions, allowing for controlled deprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyldimethylsilyl)-1H-indol-5-ol is unique due to its balance of stability and ease of removal, making it a versatile protecting group in organic synthesis. Its use in indole chemistry further enhances its value in the synthesis of complex molecules .

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)15-9-8-11-10-12(16)6-7-13(11)15/h6-10,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYCXABNKBPFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.